Gadobenic acid - 113662-23-0

Gadobenic acid

Catalog Number: EVT-1484590
CAS Number: 113662-23-0
Molecular Formula: C22H27GdN3O11-
Molecular Weight: 666.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gadobenic acid, usually available in the salt form gadobenate dimeglumine, is a linear MRI gadolinium-based contrast agent (GBCA) used primarily for MR imaging of the liver. It differs from other GBCAs due to the benzene ring that confers weak protein binding, thus leading to an increased R1 and R2 relaxivity. As gadobenate dimeglumine is specifically taken up by hepatocytes and excreted through the biliary system, it is a useful contrast agent for liver MRI. Gadobenate dimeglumine was approved by the FDA in November 2004 under the brand name MultiHance.
Overview

Gadobenic acid is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI) to enhance the visualization of lesions and abnormal vascularity, particularly in the liver. It is commonly administered in the form of gadobenate dimeglumine, which is a linear contrast agent that exhibits unique properties due to its chemical structure, including a benzene ring that allows for weak protein binding. This binding characteristic contributes to increased relaxivity, making it particularly effective in MRI applications .

Source and Classification

Gadobenic acid is classified as a gadolinium-based contrast agent (GBCA). It was approved by the U.S. Food and Drug Administration in November 2004 under the brand name MultiHance. Its primary use is in MRI for liver imaging, where it enhances the differentiation of normal and pathological tissues by altering the relaxation times of water protons in the vicinity of the gadolinium ion .

Synthesis Analysis

Methods and Technical Details

The synthesis of gadobenic acid typically involves the reaction of gadolinium oxide with diethylenetriaminepentaacetic acid (DTPA) and N-methylglucamine in an aqueous solution. This process can be optimized through sonication, which enhances yield and purity. For instance, one method reported yields of up to 90% when using sonication for 28 minutes after mixing the reactants .

The general procedure includes:

  1. Mixing DTPA and N-methylglucamine in water.
  2. Adding gadolinium oxide to this mixture.
  3. Sonication to facilitate reaction completion.
  4. Filtration and purification steps to isolate gadobenic acid .
Molecular Structure Analysis

Structure and Data

Gadobenic acid's molecular formula is C22H39GdN5O12C_{22}H_{39GdN_5O_{12}}, with a molecular weight of approximately 683.72 g/mol. The compound features a gadolinium ion coordinated by a chelating agent (DTPA) along with a benzene ring structure that contributes to its unique properties as a contrast agent .

The structural representation includes:

  • A central gadolinium ion surrounded by multiple carboxylate groups from DTPA.
  • A hydrophilic component provided by N-methylglucamine, enhancing solubility and stability in physiological conditions.
Chemical Reactions Analysis

Reactions and Technical Details

Gadobenic acid participates in various chemical reactions primarily involving coordination chemistry. The key reactions include:

  • Formation of complexes with water molecules, which enhances its paramagnetic properties.
  • Interaction with proteins, although this is limited due to its weak binding characteristics.

These reactions are crucial for its function as a contrast agent, as they affect its relaxivity and distribution within biological systems .

Mechanism of Action

Process and Data

The mechanism of action of gadobenic acid as a contrast agent involves its paramagnetic properties. When introduced into a magnetic field during MRI:

  1. The gadolinium ion induces a local magnetic field that alters the relaxation times (T1 and T2) of nearby protons in water molecules.
  2. This results in an increase in signal intensity on MRI scans, allowing for clearer imaging of tissues.

The effectiveness is particularly noted in T1-weighted imaging sequences, where gadobenic acid significantly enhances contrast between normal and pathological tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gadobenic acid exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Paramagnetism: Exhibits strong paramagnetic behavior due to the presence of gadolinium ions.
  • Relaxivity: High relaxivity values (R1 = 4.08 L mmol1^{-1} s1^{-1}) make it effective for MRI applications .

These properties are essential for its role as a contrast agent, influencing both its pharmacokinetics and imaging efficacy.

Applications

Scientific Uses

Gadobenic acid is primarily utilized in medical imaging, specifically:

  • Magnetic Resonance Imaging: Enhances the visibility of liver lesions, vascular structures, and other abnormalities.
  • Clinical Diagnostics: Assists in evaluating liver function and pathology due to its selective uptake by hepatocytes.

Moreover, ongoing research explores its potential applications beyond traditional imaging, including therapeutic uses related to cancer diagnostics and treatment monitoring .

Introduction to Gadobenic Acid

Historical Development of Gadolinium-Based Contrast Agents (GBCAs)

The evolution of GBCAs began with the 1988 FDA approval of gadopentetate dimeglumine (Magnevist®), the first extracellular agent enabling enhanced visualization of vascularity and tissue perfusion [4]. This innovation addressed gadolinium's inherent toxicity (observed in ionic form in 1960s animal studies) through chelation chemistry. Early GBCAs were exclusively renally excreted, limiting hepatobiliary assessment. The 1990s witnessed strategic molecular engineering to incorporate hepatocyte-targeting properties, driven by the need for liver-specific diagnostic information beyond anatomical visualization [2] [5].

Mangafodipir trisodium (Teslascan®), introduced in 1997, pioneered hepatobiliary imaging but faced limitations: dissociation into toxic manganese ions, inability to perform dynamic imaging due to slow infusion requirements, and eventual market withdrawal [5]. This catalyzed development of gadolinium-based hepatobiliary agents with improved safety and pharmacokinetics. Gadobenic acid (MultiHance®) emerged from this effort, receiving European approval in 2004 and U.S. approval for general MRI in 2004 (with liver imaging as an off-label application) [2] [7]. Its design leveraged bifunctional pharmacokinetics: rapid initial extracellular distribution for conventional angiography and perfusion assessment, followed by gradual hepatocyte-mediated accumulation. This innovation established a new diagnostic paradigm for hepatic MRI.

Table 1: Evolution of Hepatobiliary MRI Contrast Agents

Agent (Trade Name)Introduction YearPrimary MechanismClinical StatusKey Limitations
Mangafodipir (Teslascan®)1997Manganese-based hepatocyte uptakeDiscontinued (2005)Slow infusion required; manganese toxicity concerns
Gadobenate (MultiHance®)2004Partial hepatobiliary excretion (3-5%)Approved (EU/U.S.)Delayed imaging phase (90-120 min)
Gadoxetate (Eovist®/Primovist®)200850% hepatobiliary excretionApprovedLower gadolinium dose impacts vascular phase
Superparamagnetic iron oxides1990sKupffer cell uptakeLimited availabilityAdverse events (back pain); complex imaging protocols

Classification of Gadobenic Acid in the Context of Hepatobiliary MRI Agents

Gadobenic acid belongs to the linear ionic gadolinium chelate subclass of GBCAs, characterized by an open-chain molecular structure where the Gd³⁺ ion is coordinated by a flexible organic ligand (BOPTA) [5] [7]. Its hepatobiliary functionality arises from a lipophilic benzyloxymethyl moiety incorporated into the gadolinium chelate, enabling recognition by membrane transporters on hepatocytes. Biochemically, it exhibits weak protein interaction (predominantly with albumin), increasing rotational correlation time and enhancing proton relaxation efficacy by approximately 25-30% compared to non-protein-binding agents like gadoterate [4] [9].

Pharmacokinetically, gadobenic acid demonstrates triphasic distribution: initial vascular distribution (arterial phase, 15-30 seconds post-injection), interstitial diffusion (portal venous/equilibrium phases, 60-120 seconds), and hepatocellular accumulation (hepatobiliary phase, 45-120 minutes). Its hepatic uptake occurs primarily via OATP1B1/B3 transporters on sinusoidal membranes, mirroring bilirubin transport pathways [5] [7]. This transporter affinity necessitates cautious interpretation in patients with hyperbilirubinemia, where competitive inhibition may reduce hepatic contrast accumulation.

Compared to gadoxetic acid (Gd-EOB-DTPA), the other clinically available gadolinium-based hepatobiliary agent, gadobenic acid demonstrates distinct pharmacokinetic properties:

Table 2: Comparative Pharmacokinetics of Hepatobiliary GBCAs

ParameterGadobenic Acid (Gd-BOPTA)Gadoxetic Acid (Gd-EOB-DTPA)
Hepatocellular Uptake3-5% of administered dose~50% of administered dose
Renal Excretion95-97%~50%
Biliary Excretion3-5%~50%
Protein BindingWeak, transient (~4-9%)Negligible (<10%)
Relaxivity (r1, 1.5T)6.3-8.7 L mmol⁻¹ s⁻¹6.9-8.7 L mmol⁻¹ s⁻¹
Plasma Half-Life~1.2 hours~0.9 hours
Peak Hepatobiliary Enhancement90-120 minutes20 minutes

Clinically, gadobenic acid serves three primary roles:

  • Focal Lesion Characterization: Differentiates hepatocellular carcinoma (HCC) from regenerative nodules, adenomas, and focal nodular hyperplasia based on transporter expression patterns [7].
  • Metastasis Detection: Enhances sensitivity for hypovascular metastases (e.g., colorectal adenocarcinoma) during hepatobiliary phases when background liver parenchyma shows maximal enhancement.
  • Biliary System Evaluation: Provides functional assessment of biliary anatomy and pathologies (e.g., leaks, obstructions) via contrast excretion into bile ducts (T1-weighted MR cholangiography) [5] [7].

Regulatory Approvals and Global Market Status

Gadobenic acid received European Medicines Agency (EMA) approval in 2004 under the trade name MultiHance® (Bracco Imaging S.p.A.) for general MRI enhancement, with specific hepatobiliary applications adopted clinically. The U.S. Food and Drug Administration (FDA) granted approval in 2004 for central nervous system imaging, though clinical utilization expanded off-label for liver evaluation due to its pharmacokinetic properties [2] [6]. Regulatory scrutiny intensified following 2006 nephrogenic systemic fibrosis (NSF) concerns, leading to EMA's 2017 restriction of linear agents—though gadobenic acid and gadoxetic acid retained approval for liver imaging due to favorable risk-benefit profiles in this indication [9].

Market analysis reveals gadobenic acid occupies a specialized segment within the broader GBCA market, valued at approximately $1.5 billion annually for hepatobiliary agents specifically [6] [10]. Growth drivers include:

  • Rising hepatocellular carcinoma incidence (primary indication for hepatobiliary MRI)
  • Expanding surgical planning applications for metastatic liver disease
  • Increased biliary imaging adoption replacing invasive cholangiography

Regional regulatory and market dynamics show significant variation:Table 3: Global Regulatory and Market Status for Gadobenic Acid

RegionRegulatory StatusMarket PositionGrowth Drivers
North AmericaFDA-approved for CNS; off-label liver useNiche (~15% hepatobiliary share)Increasing off-label adoption for combined vascular/hepatic imaging
European UnionFull approval; hepatobiliary indicationDominant (55% hepatobiliary share)Standard of care for HCC surveillance in cirrhosis
Asia-PacificApproved in Japan, China, IndiaRapid expansion (CAGR >12%)High liver cancer burden; improving MRI access
Latin AmericaCountry-specific approvalsEmerging marketGrowing private healthcare investments

Innovation pressures continue shaping the market landscape. Recent FDA submissions for next-generation agents like gadoquatrane (Bayer, 2025 submission) featuring 60% reduced gadolinium doses signal industry movement toward minimizing gadolinium retention while preserving diagnostic efficacy [8]. Concurrently, generic competition has intensified following patent expirations, with companies like Hengrui Pharmaceuticals entering the market [6] [10]. Projections indicate steady 5-7% annual growth for hepatobiliary agents through 2030, driven by oncology applications and emerging-market adoption [6] [10].

Properties

CAS Number

113662-23-0

Product Name

Gadobenic acid

IUPAC Name

2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron

Molecular Formula

C22H27GdN3O11-

Molecular Weight

666.7 g/mol

InChI

InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-4

InChI Key

MXZROTBGJUUXID-UHFFFAOYSA-J

SMILES

[H+].[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Solubility

Freely soluble in water
Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform

Canonical SMILES

[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Isomeric SMILES

[H+].[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.